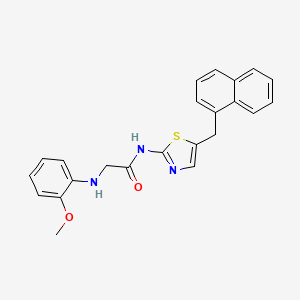

(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine” has been reported. For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

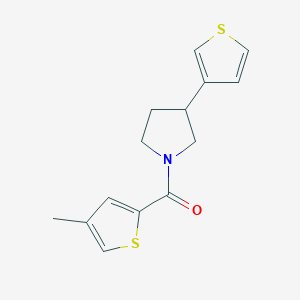

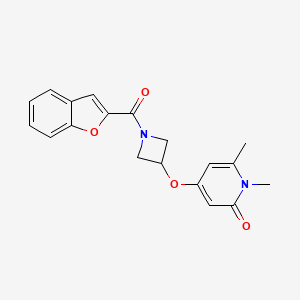

The molecular structure of “this compound” likely involves a pyrrolidine ring, a pteridin-4-yl group, and a 4-methoxyphenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pteridin-4-yl group is a bicyclic compound consisting of fused pyrimidine and pyrazine rings. The 4-methoxyphenyl group consists of a phenyl ring with a methoxy group attached to the 4-position .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

(Ghani & Mansour, 2011) explored the use of (1H-benzimidazol-2-ylmethyl)-(4-methoxyphenyl)-amine and its palladium(II) and platinum(II) complexes as potential anticancer compounds. Their study showed that these complexes possess significant activity against various cancer cell lines, highlighting the potential application of (4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine in cancer research and therapy.

Photophysical Properties and Potential as pH Sensors

(Hu et al., 2013) investigated the photophysical properties of triphenylamine derivatives functionalized with methoxyphenyl groups. They found that these compounds, including variations of this compound, exhibit pH-dependent absorptions and emissions. This suggests their potential use as fluorescent pH sensors.

Synthesis and Reactivity in Organic Chemistry

(Hegde et al., 2001) described a two-step synthesis process for 2-alkyl-4-aminopyridines, starting from compounds related to this compound. This research contributes to the broader understanding of the chemical reactivity and synthesis of similar compounds in the field of organic chemistry.

Kinetic Studies in Chemical Reactions

(Castro et al., 1997) conducted a kinetic study on the pyridinolysis of alkyl aryl thionocarbonates, using derivatives related to this compound. This research is significant for understanding the kinetics and mechanisms of reactions involving similar compounds.

Potential in Electrochromic Applications

(Su et al., 2017) synthesized and studied electrochromic polymers based on dithienylpyrroles, which include structural elements similar to this compound. This study opens the possibility of utilizing such compounds in the development of high-contrast electrochromic devices.

Zukünftige Richtungen

The future directions for research on “(4-Methoxyphenyl)(2-pyrrolidinylpteridin-4-yl)amine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-pyrrolidin-1-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-24-13-6-4-12(5-7-13)20-16-14-15(19-9-8-18-14)21-17(22-16)23-10-2-3-11-23/h4-9H,2-3,10-11H2,1H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZMJWMZKAJMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)

![2-[(4-Phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2644884.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)

![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)

![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)